molecular formula C14H23N3S B1242054 1-[(E)-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methylideneamino]-3-propan-2-ylthiourea

1-[(E)-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methylideneamino]-3-propan-2-ylthiourea

Cat. No.: B1242054
M. Wt: 265.42 g/mol
InChI Key: CFIYJXLBYHAXKF-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(6,6-dimethyl-4-bicyclo[3.1.1]hept-3-enyl)methylideneamino]-3-propan-2-ylthiourea is a monoterpenoid.

Scientific Research Applications

Anticonvulsant, Hypoglycemic, and Anti-inflammatory Potential

Research has demonstrated that derivatives of bicyclo[3.1.1]heptane, similar in structure to the specified compound, have significant potential in anticonvulsant, hypoglycemic, and anti-inflammatory treatments. For instance, certain compounds showed notable anticonvulsant protection against seizures, comparable to reference drugs like diphenylhydantoin sodium and deramciclane fumarate. Additionally, hypoglycemic activity and anti-inflammatory effects were observed without signs of ulcerogenicity, offering promising therapeutic avenues (Aboul-Enein et al., 2006).

Synthesis and Radioiodination

The compound's derivatives have been used in radioiodination processes, specifically in the synthesis of high-affinity thromboxane A2/prostaglandin H2 receptor antagonists. This process involves radioiodination with high yields and site-specificity, indicating potential applications in receptor characterization and pharmaceutical development (Mais et al., 1991).

Chemical Synthesis and Stereochemistry

The derivatives of this compound have been extensively studied for their regio- and diastereoselective alkylation properties. This research is crucial in the field of organic synthesis, particularly for creating compounds with specific geometric configurations, which is vital in drug design and synthesis (Katô et al., 1991).

Cycloisomerization Reactions

Cycloisomerization reactions involving derivatives of this compound have been studied, with findings suggesting a stepwise cyclization process. These insights are significant in organic chemistry, particularly for understanding reaction pathways and designing new synthesis methods (Lee et al., 2009).

Properties

Molecular Formula

C14H23N3S

Molecular Weight

265.42 g/mol

IUPAC Name

1-[(E)-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methylideneamino]-3-propan-2-ylthiourea

InChI

InChI=1S/C14H23N3S/c1-9(2)16-13(18)17-15-8-10-5-6-11-7-12(10)14(11,3)4/h5,8-9,11-12H,6-7H2,1-4H3,(H2,16,17,18)/b15-8+

InChI Key

CFIYJXLBYHAXKF-OVCLIPMQSA-N

Isomeric SMILES

CC(C)NC(=S)N/N=C/C1=CCC2CC1C2(C)C

SMILES

CC(C)NC(=S)NN=CC1=CCC2CC1C2(C)C

Canonical SMILES

CC(C)NC(=S)NN=CC1=CCC2CC1C2(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(E)-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methylideneamino]-3-propan-2-ylthiourea
Reactant of Route 2
Reactant of Route 2
1-[(E)-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methylideneamino]-3-propan-2-ylthiourea

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